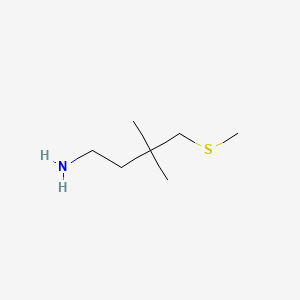

3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine

Beschreibung

3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine is a branched aliphatic amine featuring a methylsulfanyl (-SMe) substituent at the fourth carbon and two methyl groups at the third carbon. The compound’s structure (C6H15NS, inferred molecular weight ~133.3) suggests increased steric bulk and hydrophobicity compared to simpler amines like butan-1-amine (C4H11N, MW 73.14). It is likely a liquid at room temperature, similar to 3-(methylsulfanyl)butan-1-amine , and may exhibit reactive properties due to the primary amine and sulfur-containing group.

Eigenschaften

Molekularformel |

C7H17NS |

|---|---|

Molekulargewicht |

147.28 g/mol |

IUPAC-Name |

3,3-dimethyl-4-methylsulfanylbutan-1-amine |

InChI |

InChI=1S/C7H17NS/c1-7(2,4-5-8)6-9-3/h4-6,8H2,1-3H3 |

InChI-Schlüssel |

CVLJNIVMCIANAC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CCN)CSC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylbutan-1-amine with methylsulfanyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Alkylation at the Amine Group

The primary amine group undergoes alkylation with electrophilic agents. For example, reactions with dimethyl sulfate (a common alkylating agent) in the presence of benzyltrimethylammonium chloride as a phase-transfer catalyst yield N-alkyl derivatives.

Example Reaction:

Conditions :

-

Solvent: Dichloromethane or aqueous mixtures.

-

Temperature: 20–25°C.

-

Catalyst: Benzyltrimethylammonium chloride.

Outcome :

Produces quaternary ammonium salts or tertiary amines, depending on stoichiometry .

Nucleophilic Substitution Reactions

The methylsulfanyl group (-SMe) can act as a leaving group in nucleophilic substitution reactions under basic conditions.

Example Reaction with Halides :

Key Reagents :

-

Alkyl/aryl halides (e.g., CH₃I, C₆H₅Br).

-

Base: Sodium hydride or potassium carbonate.

Applications :

Useful for synthesizing thioether derivatives or introducing functional groups at the sulfur center .

Reductive Transformations

The amine group participates in reductive amination or hydrogenation. For instance, catalytic hydrogenation reduces imine intermediates derived from ketone precursors.

Example Pathway :

-

Condensation with ketones (e.g., 3,3-dimethyl-2-butanone) to form Schiff bases.

-

Reduction using NaBH₄ or H₂/Pd-C to yield secondary amines.

Outcome :

Generates structurally complex amines for pharmaceutical intermediates .

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from analogs due to its methylsulfanyl positioning:

| Feature | 3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine | Pinacolylamine (3-amino-2,2-dimethylbutane) |

|---|---|---|

| Amine Reactivity | Primary amine; prone to alkylation/acylation | Primary amine; similar alkylation profile |

| Sulfur Group Role | Participates in substitution/oxidation | Absent; no sulfur-mediated reactions |

| Steric Effects | Moderate hindrance from methyl groups | High hindrance from geminal dimethyl groups |

Industrial-Scale Reaction Optimization

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:

-

Temperature Control : 40–60°C to prevent side reactions.

-

Solvent Systems : Water or DMF for solubility.

-

Purification : Distillation or recrystallization (e.g., using 2-propanol) .

Mechanistic Insights

-

Alkylation : Proceeds via an SN2 mechanism at the amine nitrogen.

-

Substitution : The methylsulfanyl group’s leaving ability is modulated by its electron-withdrawing nature.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine involves its interaction with specific molecular targets. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The amine group can form hydrogen bonds and ionic interactions, affecting the compound’s binding affinity to enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

(a) 4-(Methylsulfanyl)butan-1-amine (CAS 887580-42-9)

- Structure : Lacks the 3,3-dimethyl groups but shares the methylsulfanyl moiety at position 4.

- Applications : Key intermediate in synthesizing sulforaphane (SFN), a potent antioxidant. Oxidation of its methylsulfanyl group yields sulfinyl or sulfonyl derivatives with distinct bioactivity .

- Synthesis : Produced via reaction of 1-bromo-4-N-(phthalimido)butane with sodium methyl mercaptide, followed by deprotection .

(b) Butan-1-amine

(c) 4-(Piperidin-1-yl)butan-1-amine

- Structure : Replaces the methylsulfanyl group with a piperidine ring.

(d) N-Methyl-4-(3-aminophenyl)-3-butan-1-amine

- Structure : Aromatic phenyl group at position 4, with an additional methylamine substituent.

- Synthesis: Derived from 4-(3-aminophenyl)-butan-1-ol via chlorination and amination .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Physical State | Key Functional Groups |

|---|---|---|---|---|

| 3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine* | C6H15NS | ~133.3 | Likely liquid | Primary amine, -SMe, -CH(CH3)2 |

| 4-(Methylsulfanyl)butan-1-amine | C5H13NS | 119.23 | Liquid | Primary amine, -SMe |

| Butan-1-amine | C4H11N | 73.14 | Liquid | Primary amine |

| 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | 156.27 | Solid/Liquid | Secondary amine, piperidine |

*Inferred data based on structural analogs.

- Thermal Stability : Sulfur-containing amines may exhibit lower thermal stability than aliphatic amines due to weaker C-S bonds .

Biologische Aktivität

3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine, also known as a methylthio derivative, is a compound with potential biological activity that has garnered interest in various fields including pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 2228720-49-6 |

| Molecular Formula | C7H17N1S1 |

| Molecular Weight | 149.29 g/mol |

| Purity | Typically ≥95% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the methylthio group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may act as a:

- Enzyme Inhibitor : It has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Neurotransmitter Modulator : Preliminary studies suggest it may influence neurotransmitter levels, particularly in the central nervous system.

Research Findings

Recent studies have explored the compound's potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The compound's ability to disrupt bacterial cell membranes is a key mechanism behind its effectiveness .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity. Studies suggest it can scavenge free radicals, thereby reducing oxidative stress in cellular environments .

- Cytotoxic Effects : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute tested the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound inhibited growth at concentrations as low as 5 µg/mL. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. It was found to enhance neuronal survival and reduce markers of inflammation in vitro, suggesting it could be beneficial in treating conditions like Alzheimer's disease .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,3-Dimethyl-4-(methylsulfanyl)butan-1-amine?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or thiol-amine coupling reactions. A practical approach involves reacting a thiol-containing precursor (e.g., methylsulfanyl derivatives) with a suitably substituted amine intermediate under controlled conditions. For example:

- Step 1: Prepare a tert-butyl-protected amine intermediate to prevent unwanted side reactions.

- Step 2: Introduce the methylsulfanyl group via a thiol-alkylation reaction using methanethiol or its derivatives in the presence of a base (e.g., KOH).

- Step 3: Deprotect the amine group under acidic conditions (e.g., HCl in dioxane).

Key Considerations:

- Monitor reaction progress using thin-layer chromatography (TLC) or LC-MS.

- Optimize solvent polarity (e.g., DMF or THF) to balance reactivity and stability of intermediates.

Reference Synthesis: Similar strategies are employed for triazine derivatives with methylsulfanyl groups, where solvent-free interactions and one-pot syntheses enhance efficiency .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Confirm the presence of characteristic peaks (e.g., methyl groups at δ 1.2–1.4 ppm, methylsulfanyl at δ 2.1–2.3 ppm).

- 13C NMR: Identify quaternary carbons adjacent to the sulfur atom.

- Mass Spectrometry (MS): Verify molecular weight (expected m/z: 161.3 for C₇H₁₇NS).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area normalization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.